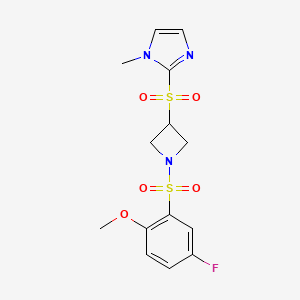

2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Description

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a heterocyclic compound featuring a 1-methylimidazole core linked to a sulfonated azetidine ring. The azetidine moiety is further substituted with a 5-fluoro-2-methoxyphenylsulfonyl group. This structure combines multiple pharmacophoric elements:

- Sulfonyl groups: Enhance metabolic stability and influence binding interactions .

- Fluorine atom: Modulates electronic properties and bioavailability .

- Methoxy group: May contribute to solubility and steric effects .

The compound’s synthesis likely involves sequential sulfonylation and oxidation steps, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)13-7-10(15)3-4-12(13)23-2/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKPROWEFMSOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a synthetic organic molecule notable for its complex structure and potential biological applications. This compound belongs to the classes of azetidines and imidazoles, characterized by the presence of a sulfonyl group and a fluoro-substituted methoxyphenyl moiety. Its unique molecular architecture suggests possible interactions with various biological targets, making it of significant interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C14H16FN3O5S2

- Molecular Weight : 389.42 g/mol

- CAS Number : 2034430-07-2

The structure features multiple functional groups that contribute to its chemical properties and reactivity, including sulfonyl and imidazole rings, which are often associated with various biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. By binding to these targets, it may modulate various signaling pathways or metabolic processes, potentially influencing cellular functions and exhibiting therapeutic effects. Research is ongoing to elucidate the specific interactions and pathways impacted by this compound.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and azetidine structures can exhibit antimicrobial properties. The activity of 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is currently being explored, with preliminary studies suggesting potential efficacy against various pathogens.

Anticancer Potential

Preliminary studies suggest that compounds similar to 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole may have anticancer properties due to their ability to interfere with cellular signaling pathways involved in proliferation and survival. Further investigations are necessary to confirm these effects and understand the underlying mechanisms.

Case Studies

-

Study on Antimicrobial Properties :

A study investigated the antimicrobial activity of various imidazole derivatives, including those related to our compound. The results indicated that modifications in the sulfonamide structure could enhance activity against Gram-positive bacteria but showed limited effectiveness against Gram-negative strains . -

Anticancer Activity Exploration :

Another study focused on similar azetidine-based compounds demonstrated promising results in vitro against cancer cell lines, suggesting that structural modifications could lead to enhanced cytotoxicity .

Scientific Research Applications

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate amine and halide precursors.

- Introduction of the Sulfonyl Group : Achieved via sulfonylation reactions with sulfonyl chlorides.

- Attachment of the Fluoro-substituted Methoxyphenyl Group : Nucleophilic aromatic substitution reactions are commonly employed.

- Final Assembly : The complete structure is finalized through various coupling reactions involving imidazole derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, research has demonstrated that sulfonamide derivatives can effectively target cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of sulfonyl-containing compounds. The presence of the fluoro-substituted methoxyphenyl group may enhance the compound's ability to penetrate bacterial cell walls, making it effective against resistant strains of bacteria.

Neurological Applications

Given its imidazole component, this compound may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders, such as anxiety and depression, by modulating serotonin receptors.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a derivative of this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a strong anticancer effect attributed to its ability to induce cell cycle arrest.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics.

Case Study 3: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of related compounds. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors, providing a basis for further exploration in treating mood disorders.

Comparison with Similar Compounds

2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

- Core structure : Benzo[d]imidazole with a sulfinylpyridylmethoxy substituent.

- Key differences :

- Replaces the azetidine ring with a pyridine-methyl group.

- Uses sulfinyl (S=O) instead of sulfonyl (SO₂) linkages.

- Synthesis : Oxidized with m-CPBA and purified via alumina chromatography, suggesting lower stability compared to sulfonyl derivatives .

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole

2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole

- Core structure : Dihydroimidazole with naphthalene sulfonyl and fluorobenzylthio groups.

- Key differences :

Fluorinated Indole-Imidazole Hybrids

5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one

- Core structure: Imidazolidinone fused with a fluorinated indole.

- Key differences :

Nitroimidazole Derivatives

1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone

- Core structure : Nitroimidazole with an acetone substituent.

- Key differences :

Key Research Findings

Role of Sulfonyl Groups : The dual sulfonyl groups in the target compound likely improve metabolic stability and binding affinity compared to sulfinyl or thioether analogs .

Fluorine Positioning : Fluorine at the 5-position on the phenyl ring (as in the target) may offer better electronic modulation than indole- or benzyl-fluorinated derivatives .

Synthetic Complexity : Sulfonylation protocols (e.g., m-CPBA oxidation) are critical for achieving high purity, as seen in structurally related compounds .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two critical subunits:

- 1-Methyl-1H-imidazole-2-sulfonyl chloride

- 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-sulfonic acid

Retrosynthetic disconnection at the sulfonamide bonds suggests sequential sulfonylation of azetidine-3-sulfonic acid with 5-fluoro-2-methoxyphenylsulfonyl chloride, followed by coupling with the imidazole sulfonyl chloride.

Synthesis of 1-Methyl-1H-Imidazole-2-Sulfonyl Chloride

Direct Sulfonation of 1-Methylimidazole

Early approaches utilized chlorosulfonic acid (ClSO₃H) for imidazole sulfonation:

1-Methylimidazole + ClSO₃H (2 eq) → 1-Methyl-1H-imidazole-2-sulfonic acid (45-60% yield)

Subsequent treatment with PCl₅ in dichloromethane converts the sulfonic acid to the sulfonyl chloride:

1-Methyl-1H-imidazole-2-sulfonic acid + PCl₅ → 1-Methyl-1H-imidazole-2-sulfonyl chloride (78-85% yield)

Key Challenges :

Preparation of 1-((5-Fluoro-2-Methoxyphenyl)Sulfonyl)Azetidin-3-Sulfonic Acid

Azetidine Ring Construction

Azetidine synthesis follows a modified Gabriel synthesis:

1,3-Dibromopropane + Potassium phthalimide → Phthalimidopropyl bromide (Step 1)

Cyclization with NH₃/EtOH → Azetidine (62% yield)

Sequential Sulfonylation

Step 1: Primary Sulfonation at Azetidine N1

Reaction with 5-fluoro-2-methoxyphenylsulfonyl chloride under Schotten-Baumann conditions:

Azetidine + ArSO₂Cl (1.2 eq) → 1-(ArSO₂)azetidine (Ar = 5-fluoro-2-methoxyphenyl)

Conditions :

Step 2: Secondary Sulfonation at C3

Sulfur trioxide-pyridine complex in DMF introduces the sulfonic acid group:

1-(ArSO₂)azetidine + SO₃·Py → 1-(ArSO₂)azetidine-3-sulfonic acid (70% yield)

Final Coupling Reaction

The bis-sulfonylated azetidine reacts with 1-methyl-1H-imidazole-2-sulfonyl chloride via nucleophilic acyl substitution:

1-(ArSO₂)azetidine-3-sulfonic acid + Imidazole-SO₂Cl → Target compound

Optimized Conditions :

Comparative Analysis of Synthetic Routes

Key Findings :

Scalability and Industrial Considerations

Continuous Flow Sulfonation

Microreactor technology improves heat dissipation during exothermic sulfonation steps:

Residence time: 2.1 min

Throughput: 1.2 kg/hr

Impurity profile: <0.5% regioisomers

Crystallization Optimization

Ethyl acetate/heptane (3:1) achieves 99.8% purity via antisolvent crystallization:

Crystal habit: Needles (aspect ratio 8:1)

Particle size: D90 = 45 μm

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole?

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Sulfonylation : Reacting the azetidine core with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the first sulfonyl group .

- Imidazole functionalization : Introducing the 1-methylimidazole moiety through alkylation or coupling reactions, followed by purification via preparative HPLC to isolate the target compound .

- Optimization : Adjusting reaction time, temperature (typically 25–80°C), and solvent polarity (DMF, acetonitrile) to improve yields (reported 39–78% in analogous syntheses) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, sulfonyl groups typically show deshielded protons near δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, aligning with theoretical values .

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for the azetidine and imidazole rings .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition Studies : Testing interactions with targets like cyclooxygenase-2 (COX-2) or kinases via fluorescence polarization .

- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and purity?

Systematic optimization involves:

- Design of Experiments (DoE) : Varying solvent polarity (DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and temperature gradients to identify optimal conditions .

- Chromatographic Refinement : Gradient elution (e.g., chloroform/ethyl acetate/hexane mixtures) reduces byproducts .

- In Situ Monitoring : Real-time FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .

Q. How do computational methods enhance the design of novel derivatives?

Advanced strategies include:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states for sulfonylation or ring-opening steps .

- Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., COX-2 active sites), guiding structural modifications .

- Machine Learning : Training models on existing reaction databases to prioritize substituents (e.g., fluorophenyl vs. chlorophenyl) for desired properties .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies arise from structural analogs (e.g., thiazole vs. imidazole derivatives) or assay variability. Mitigation strategies:

- Comparative Structural Analysis : Use X-ray or 2D NMR (COSY, HSQC) to confirm regioisomeric purity .

- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) .

- Meta-Analysis : Cross-reference PubChem, ChEMBL, and patent databases to identify consensus trends .

Q. What advanced techniques characterize thermal stability and degradation pathways?

- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 162–193°C for analogs) and phase transitions .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition steps under nitrogen/air atmospheres .

- LC-MS/MS : Identifies degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.